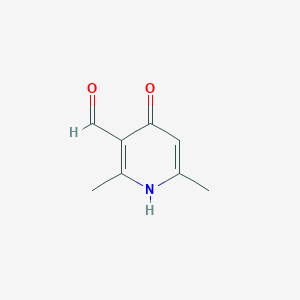
2,6-dimethyl-3-formyl-4(1H)-pyridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-3-formyl-4(1H)-pyridone is a chemical compound that has garnered significant interest in the field of scientific research due to its unique properties and potential applications. This compound is also known as DMFP and is a heterocyclic compound that contains a pyridone ring. DMFP has been found to exhibit a range of biochemical and physiological effects, making it an important compound in the field of pharmacology.
Mécanisme D'action
The mechanism of action of DMFP is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. DMFP has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the inflammatory response. DMFP has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DMFP has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DMFP has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, DMFP has been found to induce apoptosis in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMFP is that it exhibits a range of biochemical and physiological effects, making it a versatile compound for use in lab experiments. However, one limitation of DMFP is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on DMFP. One area of interest is the development of DMFP-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of DMFP's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of DMFP in humans.
Applications De Recherche Scientifique
DMFP has been extensively studied in the field of pharmacology due to its potential applications as a therapeutic agent. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. DMFP has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
138642-53-2 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
2,6-dimethyl-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-3-8(11)7(4-10)6(2)9-5/h3-4H,1-2H3,(H,9,11) |
Clé InChI |
YWLRBACIWDHQJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(N1)C)C=O |
SMILES canonique |
CC1=CC(=O)C(=C(N1)C)C=O |
Synonymes |
3-Pyridinecarboxaldehyde, 1,4-dihydro-2,6-dimethyl-4-oxo- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



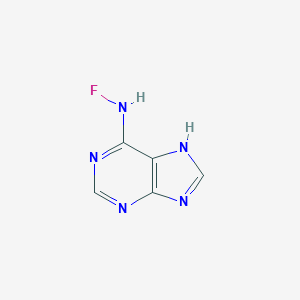
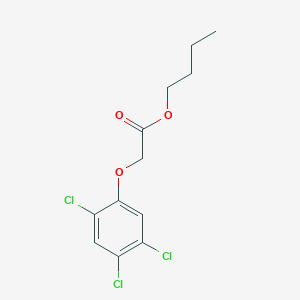
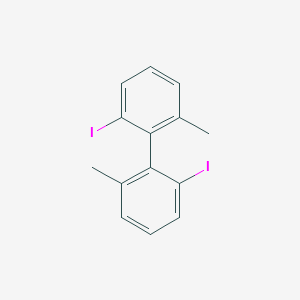
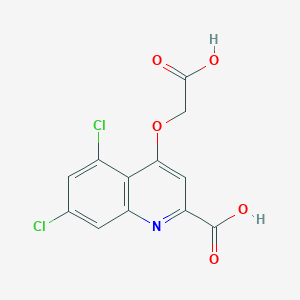
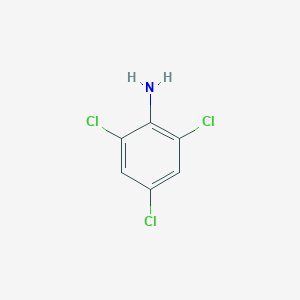
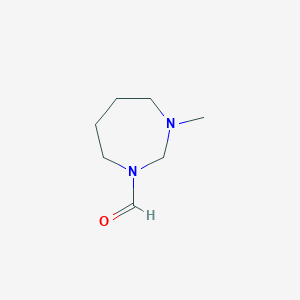
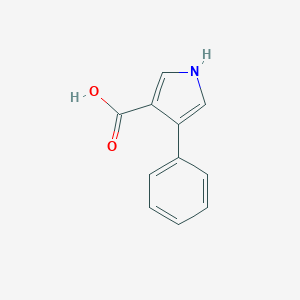


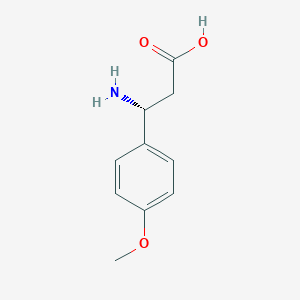
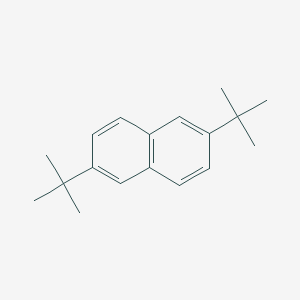
![2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B165589.png)